molecular formula C10H12BrNO B1393560 2-Bromo-N-(2-ethylphenyl)acetamide CAS No. 895854-04-3

2-Bromo-N-(2-ethylphenyl)acetamide

Cat. No.: B1393560
CAS No.: 895854-04-3
M. Wt: 242.11 g/mol
InChI Key: CGIDOBLJVWWXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(2-ethylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-Bromo-N-(2-ethylphenyl)acetamide typically involves the bromination of N-(2-ethylphenyl)acetamide. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions .

Chemical Reactions Analysis

2-Bromo-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, depending on the specific target molecules involved .

Comparison with Similar Compounds

2-Bromo-N-(2-ethylphenyl)acetamide can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in scientific research and chemical synthesis.

Properties

IUPAC Name

2-bromo-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIDOBLJVWWXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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